4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one
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Description
4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (DADHP) is a compound that has been studied for its potential applications in the fields of biochemistry and physiology. It is a cyclic amide and has a molecular formula of C5H9N3O. DADHP is a colorless, odorless, and water-soluble compound, making it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Studies
4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is instrumental in synthesizing a variety of compounds, demonstrating its versatility in organic chemistry. Chinnam et al. (2021) highlighted its role in the structural binary cleavage of a fused [5,5]-bicyclic compound, leading to the creation of new compounds with improved detonation properties and mechanical sensitivities, marking its significance in the development of insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021). Similarly, Yıldırım, Kandemirli, and Demir (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, further showcasing its role in the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).
Optical Properties and Heterocyclic Synthesis
The compound also finds application in the synthesis of heterocyclic derivatives and studying their optical properties. Milišiūnaitė et al. (2015) successfully synthesized 2H- and 3H-pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazole derivatives, among others, and explored their UV–vis and fluorescence spectroscopy properties, indicating the potential of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one in creating compounds with unique optical characteristics (Milišiūnaitė et al., 2015).
Catalysis and Multi-component Synthesis
Its derivatives are pivotal in catalysis and multi-component synthesis. Rigi and Shaterian (2017) outlined the synthesis of various heterocyclic compounds via multi-component reactions, utilizing silica-supported ionic liquids as catalysts, showcasing the compound's role in promoting efficient and green synthesis methods (Rigi & Shaterian, 2017).
Biological Activities and Ligand Properties
Sadeghpour and Olyaei (2021) emphasized the presence of the 2,4-dihydro-3H-pyrazol-3-one structural motif in biologically active compounds and its role as chelating agents for different metal ions, highlighting its significance in medicinal chemistry and coordination chemistry (Sadeghpour & Olyaei, 2021).
properties
IUPAC Name |
4,5-diamino-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYIVZJCWVZYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NNC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966424 |
Source
|
Record name | 4,5-Diamino-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
52057-97-3 |
Source
|
Record name | NSC252045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diamino-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIAMINO-5-HYDROXYPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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